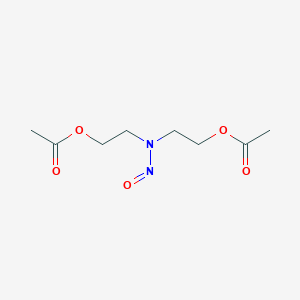
N-Nitrosodiethanolamine diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodiethanolamine diacetate, also known as NDEA, is a chemical compound that is commonly used in scientific research. It is a nitrosamine, which means it contains a nitroso group (-NO) and an amine group (-NH2). NDEA is synthesized using a specific method and has several applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-Nitrosodiethanolamine diacetate as a carcinogen is not fully understood. It is thought to work by damaging DNA, which can lead to mutations and the formation of cancerous cells. N-Nitrosodiethanolamine diacetate may also affect other cellular processes, such as cell division and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-Nitrosodiethanolamine diacetate has been shown to have several biochemical and physiological effects. It can cause liver damage, including fatty liver and cirrhosis. N-Nitrosodiethanolamine diacetate exposure has also been linked to an increased risk of certain types of cancer, such as liver and bladder cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Nitrosodiethanolamine diacetate in lab experiments is that it is a well-established carcinogen, meaning that its effects on experimental animals are well-documented. This makes it easier to design experiments and interpret results. However, one limitation of using N-Nitrosodiethanolamine diacetate is that it is toxic and can be harmful to researchers if proper safety precautions are not taken.
Direcciones Futuras
In the future, researchers may continue to use N-Nitrosodiethanolamine diacetate to study the mechanisms of cancer formation and progression. However, they may also explore other methods for inducing tumors in experimental animals, such as genetic modification or exposure to other carcinogens. Additionally, researchers may investigate the potential health effects of N-Nitrosodiethanolamine diacetate exposure in humans, particularly in occupational settings where exposure may be more common.
Métodos De Síntesis
N-Nitrosodiethanolamine diacetate is synthesized by reacting diethanolamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-Nitrosodiethanolamine diacetate as a white crystalline solid with a melting point of 173-175°C.
Aplicaciones Científicas De Investigación
N-Nitrosodiethanolamine diacetate is commonly used in scientific research as a carcinogen. It is used to induce tumors in experimental animals, which can then be studied to better understand the mechanisms of cancer formation and progression. N-Nitrosodiethanolamine diacetate is also used in the production of other chemicals, such as pesticides and rubber accelerators.
Propiedades
Número CAS |
13256-19-4 |
|---|---|
Nombre del producto |
N-Nitrosodiethanolamine diacetate |
Fórmula molecular |
C8H14N2O5 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
Clave InChI |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
SMILES canónico |
CC(=O)OCCN(CCOC(=O)C)N=O |
Otros números CAS |
13256-19-4 |
Sinónimos |
N-nitrosodiethanolamine diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)

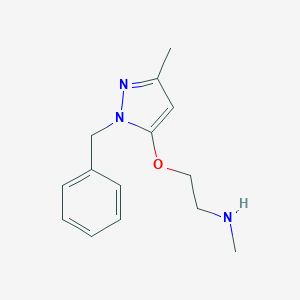
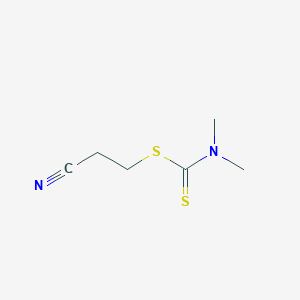
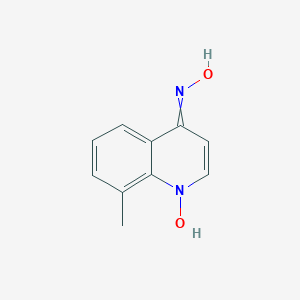
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
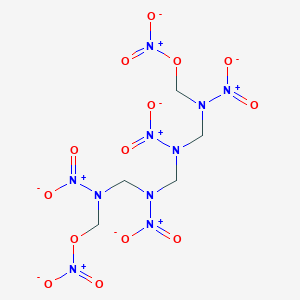
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)